Silane, dichlorodioctadecyl-
Overview
Description
Silane, dichlorodioctadecyl- is an organosilicon compound characterized by the presence of two octadecyl groups and two chlorine atoms attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodioctadecyl- typically involves the reaction of octadecylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+2C18H37MgBr→SiCl2(C18H37)2+2MgBrCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: In industrial settings, the production of silane, dichlorodioctadecyl- involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Silane, dichlorodioctadecyl- undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.
Reduction: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon derivatives.
Reduction: Silanes with different substituents.
Scientific Research Applications
Silane, dichlorodioctadecyl- has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of surfaces for biological assays and as a component in the preparation of biomaterials.
Medicine: Utilized in drug delivery systems and as a coating material for medical devices to enhance biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of silane, dichlorodioctadecyl- involves its ability to form strong covalent bonds with various substrates through the silicon atom. The chlorine atoms can be replaced by other functional groups, allowing the compound to interact with different molecular targets. The long octadecyl chains provide hydrophobic properties, making it useful in applications where water repellency is desired.
Comparison with Similar Compounds
- Silane, dichlorodimethyl-
- Silane, dichlorodiphenyl-
- Silane, dichlorodibutyl-
Comparison: Silane, dichlorodioctadecyl- is unique due to its long octadecyl chains, which impart significant hydrophobic properties compared to other similar compounds with shorter alkyl or aryl groups. This makes it particularly useful in applications requiring water repellency and surface modification.
Properties
IUPAC Name |
dichloro(dioctadecyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37,38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBCPAJAUXIBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402808 | |
Record name | Silane, dichlorodioctadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67494-12-6 | |
Record name | Silane, dichlorodioctadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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